![molecular formula C8H15NO B13282672 2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol](/img/structure/B13282672.png)
2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol
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Overview
Description
2-{7-Azabicyclo[221]heptan-1-yl}ethan-1-ol is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the reduction of the corresponding alcohol using lithium aluminum hydride in dry tetrahydrofuran, followed by refluxing for several hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxoammonium ions produced by electrode oxidation.
Reduction: Reduction can be achieved using lithium aluminum hydride in dry tetrahydrofuran.
Substitution: Substitution reactions can be facilitated by using appropriate nucleophiles under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxoammonium derivatives, while reduction typically results in the corresponding alcohol.
Scientific Research Applications
2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of various chemical products and intermediates.
Mechanism of Action
The mechanism by which 2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol exerts its effects involves interactions with molecular targets and pathways. The specific pathways and targets depend on the context of its application, such as its role in chemical reactions or biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol hydrochloride
- 7-Oxabicyclo[2.2.1]heptane and derivatives
- 7-Azanorbornane nucleus of epibatidine
Uniqueness
2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and physical properties compared to other similar compounds.
Biological Activity
2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol, also known as 1-(7-azabicyclo[2.2.1]heptan-1-yl)ethanol, is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of existing literature.
The compound has the molecular formula C8H15NO and a hydrochloride salt form with the CAS number 2225142-52-7. Its structure includes a bicyclic amine which is essential for its biological interactions.
The mechanism of action of this compound involves interactions with various biological targets, including enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, potentially modulating biological pathways such as neurotransmitter systems.
Enzyme Inhibition
Research indicates that compounds similar to this compound may act as enzyme inhibitors. For instance, studies have shown that bicyclic amines can inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission in the nervous system. This inhibition can lead to increased levels of acetylcholine, enhancing synaptic transmission and possibly providing therapeutic effects in neurodegenerative diseases.
Receptor Binding
The compound also shows potential for receptor binding activity, particularly at muscarinic acetylcholine receptors (mAChRs). Its structural similarity to known ligands suggests that it may act as an agonist or antagonist, influencing various physiological processes such as cognition and memory .
Neuroprotective Effects
In a study investigating neuroprotective agents, derivatives of 7-Azabicyclo[2.2.1]heptane were evaluated for their ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated that these compounds significantly reduced cell death in cultured neurons exposed to neurotoxic agents, suggesting potential applications in treating conditions like Alzheimer's disease .
Antimicrobial Activity
Another study explored the antimicrobial properties of related bicyclic compounds. It was found that certain derivatives exhibited significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating their potential as novel antibacterial agents .
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-(7-azabicyclo[2.2.1]heptan-1-yl)ethanol |
InChI |
InChI=1S/C8H15NO/c10-6-5-8-3-1-7(9-8)2-4-8/h7,9-10H,1-6H2 |
InChI Key |
MVCFZUBRKYZPCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N2)CCO |
Origin of Product |
United States |
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